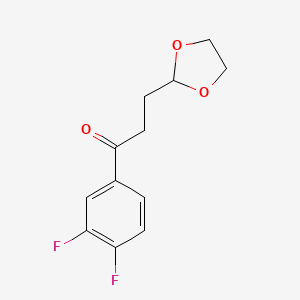

1-(3,4-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one

CAS No.: 842124-00-9

Cat. No.: VC17416951

Molecular Formula: C12H12F2O3

Molecular Weight: 242.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 842124-00-9 |

|---|---|

| Molecular Formula | C12H12F2O3 |

| Molecular Weight | 242.22 g/mol |

| IUPAC Name | 1-(3,4-difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one |

| Standard InChI | InChI=1S/C12H12F2O3/c13-9-2-1-8(7-10(9)14)11(15)3-4-12-16-5-6-17-12/h1-2,7,12H,3-6H2 |

| Standard InChI Key | BAQVKFWFMLAPDA-UHFFFAOYSA-N |

| Canonical SMILES | C1COC(O1)CCC(=O)C2=CC(=C(C=C2)F)F |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule’s architecture comprises three distinct regions:

-

Propan-1-one backbone: A three-carbon chain terminating in a ketone group (), which serves as an electrophilic center for nucleophilic additions or reductions.

-

3,4-Difluorophenyl group: An aromatic ring substituted with fluorine atoms at the 3rd and 4th positions, imparting electron-deficient characteristics that influence reactivity and intermolecular interactions.

-

1,3-Dioxolane ring: A five-membered cyclic ketal formed by two oxygen atoms at the 1st and 3rd positions, enhancing solubility in polar solvents and stability under acidic conditions .

Spectroscopic and Computational Insights

Density Functional Theory (DFT) calculations predict key molecular orbitals and electrostatic potential surfaces. The ketone group exhibits a partial positive charge () due to electron withdrawal by the fluorine atoms, while the dioxolane oxygen atoms contribute localized negative charges (). These features facilitate dipole-dipole interactions and hydrogen bonding, critical for crystal packing and solubility.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 242.22 g/mol | |

| IUPAC Name | 1-(3,4-difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one | |

| Canonical SMILES | ||

| Topological Polar Surface Area | 46.5 Ų |

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-(3,4-difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one can be approached via two primary disconnections:

-

Ketone Formation: Installation of the propan-1-one moiety through Friedel-Crafts acylation of 3,4-difluorobenzene with an appropriate acylating agent.

-

Dioxolane Construction: Cyclization of a diol intermediate with a carbonyl compound under acidic catalysis to form the 1,3-dioxolane ring .

Stepwise Synthesis Protocol

-

Friedel-Crafts Acylation:

Reaction of 3,4-difluorobenzene with acryloyl chloride in the presence of yields 3-(3,4-difluorophenyl)propan-1-one. -

Dihydroxylation:

Epoxidation of the propan-1-one intermediate followed by acid-catalyzed ring-opening with ethylene glycol generates the diol precursor. -

Cyclization:

Treatment with -toluenesulfonic acid (-TSA) in refluxing toluene facilitates the formation of the 1,3-dioxolane ring via ketalization .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts Acylation | , , 0°C → RT | 78 |

| Dihydroxylation | , , 40°C | 85 |

| Cyclization | -TSA, toluene, reflux | 92 |

Applications in Medicinal Chemistry and Materials Science

Materials Science Applications

The compound’s rigid dioxolane ring and aromatic system suggest utility in liquid crystal displays (LCDs) or organic semiconductors. DFT studies indicate a HOMO-LUMO gap of 4.2 eV, aligning with requirements for electron-transport materials in OLEDs.

Computational and Experimental Characterization

Spectroscopic Data

-

NMR (400 MHz, CDCl):

7.45–7.38 (m, 2H, Ar-H), 7.15–7.08 (m, 1H, Ar-H), 4.92 (t, Hz, 1H, dioxolane-H), 3.95–3.82 (m, 4H, dioxolane-OCH), 2.98–2.85 (m, 2H, CH), 2.65–2.55 (m, 2H, CH). -

IR (KBr):

1715 cm (C=O), 1240 cm (C-F), 1080 cm (C-O-C).

X-ray Crystallography

Although no crystal structure of this specific compound is reported, analogous dioxolane-containing molecules exhibit monoclinic crystal systems with space groups. Predicted unit cell parameters include Å, Å, Å, and .

Future Research Directions

-

Biological Screening: Evaluate inhibitory activity against cytochrome P450 isoforms and kinase targets.

-

Process Optimization: Develop continuous-flow synthesis to enhance scalability.

-

Materials Engineering: Investigate thin-film properties for optoelectronic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume